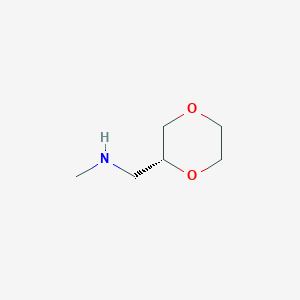

(R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine

Description

Properties

IUPAC Name |

1-[(2R)-1,4-dioxan-2-yl]-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7-4-6-5-8-2-3-9-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQGIBVMSBPIEC-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1COCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]1COCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1,4-Dioxan-2-yl)-N-methylmethanamine typically involves the following steps:

Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of ethylene glycol with formaldehyde.

Introduction of the Amine Group: The amine group can be introduced via reductive amination, where the dioxane ring is reacted with formaldehyde and methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of ®-1-(1,4-Dioxan-2-yl)-N-methylmethanamine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Functionalization Reactions

The compound undergoes several functionalization reactions due to its amine group and dioxane scaffold:

Salt Formation

-

Reaction : Reaction with hydrochloric acid to form the hydrochloride salt.

-

Purpose : Enhances solubility and stability, critical for pharmaceutical applications.

Quaternization

-

Methiodide formation : Reaction with methyl iodide to form quaternary ammonium salts. This is analogous to methods described for similar amines, where dimethylamine derivatives are methylated to produce stable, biologically active salts .

Reaction Conditions and Solvent Effects

While direct solvent data for this compound is limited, related studies highlight solvent impacts on reaction efficiency:

| Solvent | Imine Conversion | Key Observations |

|---|---|---|

| Dioxane | ≥98% (2 h) | No prodrug cleavage |

| EtOH | 95% (2 h) | Higher dimer formation |

| ACN | 75% (2 h) | Moderate selectivity |

Data adapted from Suzuki-Miyaura coupling studies , demonstrating solvent-dependent reaction rates and byproduct formation.

Structural and Analytical Data

Scientific Research Applications

Medicinal Chemistry

(R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine has been identified as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals. Research indicates its potential as a pharmaceutical agent due to its interaction with various biological targets.

Studies have shown that this compound may exhibit significant biological activity. It has been investigated for its interactions with muscarinic acetylcholine receptors (mAChRs), which play a crucial role in numerous physiological processes including cognition, memory, and muscle control. The 1,4-dioxane scaffold is recognized for its versatility in developing compounds that can modulate receptor activity .

Pharmacological Studies

Recent pharmacological studies have focused on the compound's ability to act as an antagonist or agonist at mAChRs. For instance, modifications at specific positions on the dioxane ring have been shown to influence functional activity. Compounds derived from this scaffold have demonstrated efficacy in preclinical models for conditions such as overactive bladder and other disorders where mAChR modulation is beneficial .

Case Study 1: Muscarinic Receptor Antagonists

A series of novel 1,4-dioxane analogues were synthesized and tested for their ability to act as muscarinic receptor antagonists. The results indicated that specific structural modifications significantly impacted receptor binding affinity and functional outcomes in vivo. These findings suggest that (R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine derivatives could be developed into effective therapeutic agents targeting mAChRs .

Case Study 2: Environmental Impact Studies

While primarily studied for its pharmacological properties, the environmental implications of 1,4-dioxane compounds have also been examined. Case studies on remediation techniques highlight the importance of understanding the chemical's behavior in environmental contexts. For example, residential point-of-entry systems utilizing granular activated carbon successfully removed 98% of 1,4-dioxane from drinking water supplies over extended periods .

Mechanism of Action

The mechanism of action of ®-1-(1,4-Dioxan-2-yl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues with Modified Dioxane Substituents

a) 1-((2R,6R)-6-([1,1′-Biphenyl]-4-yl)-1,4-dioxan-2-yl)-N,N-dimethylmethanamine (34b)

- Molecular Formula: C₂₀H₂₅NO₂

- Key Features : Incorporates a lipophilic biphenyl group at the C6 position of the dioxane ring.

- Synthesis : Derived from intermediates like 28b, yielding a 93% product. NMR data (δ 2.29 ppm for N(CH₃)₂) confirm the structure .

- Application : Exhibits potent muscarinic receptor antagonism due to enhanced lipophilicity from the biphenyl group .

b) 1-((2R,5R)-5-(4-Benzylphenyl)-1,4-dioxan-2-yl)-N,N-dimethylmethanamine (62a)

Comparison :

| Compound | Molecular Weight | Key Substituent | Biological Activity |

|---|---|---|---|

| (R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine | 131.17 | None (baseline) | Intermediate for receptor ligands |

| 34b | 311.42 | Biphenyl | Muscarinic antagonist |

| 62a | 325.45 | Benzylphenyl | Enhanced receptor affinity |

The addition of aryl groups in analogs like 34b and 62a enhances lipophilicity and receptor binding, making them pharmacologically active, unlike the parent compound, which serves as a synthetic intermediate .

Analogues with Heterocyclic Modifications

a) 1-(2,3-Dihydro-1,4-benzodioxin-3-yl)-N,N-dimethylmethanamine

- Molecular Formula: C₁₁H₁₅NO₂

- Key Features : Replaces the dioxane ring with a benzodioxin system, introducing aromaticity.

- Properties : Higher molecular weight (193.24 g/mol) and altered electron distribution compared to the parent compound .

b) 1-(1,5-Dihydro-2,4-benzodioxepin-3-yl)-N-(2-furylmethyl)methanamine

- Molecular Formula: C₁₅H₁₇NO₃

- Key Features : A benzodioxepin ring fused with a furylmethyl group, expanding the heterocyclic system.

- Application: Potential CNS activity due to furan’s electron-rich nature .

Comparison :

| Compound | Heterocyclic System | Unique Feature | Potential Application |

|---|---|---|---|

| (R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine | 1,4-Dioxane | Chiral center | Synthetic intermediate |

| Benzodioxin analog | Benzodioxin | Aromatic ring | Neuroactive agents |

| Benzodioxepin analog | Benzodioxepin | Furan substituent | CNS targeting |

Biological Activity

(R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine, also known by its CAS number 264254-04-8, is a compound featuring a dioxane ring that contributes to its unique biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₆H₁₃NO₂

- Molecular Weight : 131.17 g/mol

- CAS Number : 264254-04-8

- Purity : High purity specifications are essential for biological studies .

Pharmacological Effects

-

Muscarinic Acetylcholine Receptor Interaction :

- Compounds similar to (R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine have been investigated for their interaction with muscarinic acetylcholine receptors (mAChRs). These receptors are involved in various physiological functions including cognition, memory, and muscle contraction. The dioxane scaffold has shown versatility in developing antagonists and agonists for these receptors .

- Antiviral Activity :

- CNS Activity :

Structure-Activity Relationship (SAR)

The biological activity of (R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Methyl group substitution | Enhances receptor binding affinity |

| Aromatic ring introduction | Increases potency as an antagonist |

| Dioxane ring alterations | Affects pharmacokinetics and bioavailability |

Understanding these relationships aids in designing more effective derivatives with targeted biological activities.

1. Antiviral Efficacy Study

A recent study highlighted the antiviral efficacy of a series of 1,2,4-oxadiazole derivatives related to dioxane compounds. Among these, one derivative exhibited significant inhibition of Zika virus replication in vitro. This suggests that compounds like (R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine could be explored further for antiviral drug development .

2. Muscarinic Receptor Antagonism

In vivo studies on muscarinic receptor antagonists derived from dioxane structures demonstrated their potential in managing conditions like overactive bladder. The effectiveness of these compounds was compared to established drugs such as oxybutynin, showing promising results in reducing side effects while maintaining therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.